Bromoacetyl bromide

概要

説明

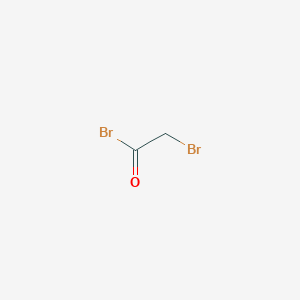

Bromoacetyl bromide (BrCH₂COBr) is a highly reactive acyl bromide extensively utilized in organic synthesis as an acylating and alkylating agent. Its structure comprises a bromine atom attached to an acetyl group, conferring significant electrophilicity due to the electron-withdrawing effect of the bromine and carbonyl groups. This reactivity makes it valuable for introducing bromoacetyl moieties into amines, alcohols, or thiols under mild conditions .

This compound is particularly favored in pharmaceutical and materials chemistry for constructing heterocycles (e.g., oxazoles, benzodiazepines) and intermediates in drug discovery. For instance, it has been employed in the synthesis of reversible BTK inhibitors , antiproliferative benzimidazole derivatives , and sodium channel blockers . However, its instability under basic or aqueous conditions necessitates careful handling, often requiring anhydrous solvents and low temperatures to prevent hydrolysis or decomposition .

準備方法

Bromoacetyl bromide is typically prepared by the reaction of acetic acid and bromine in the presence of red phosphorus at a temperature of around 140°C . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward procedure.

化学反応の分析

Acylation of Amines

Bromoacetyl bromide reacts with primary and secondary amines to form bromoacetamide derivatives. These intermediates are pivotal in synthesizing azides, heterocycles, and peptidomimetics.

Example Reaction:

Applications:

-

Conversion of cystamine dihydrochloride to N,N′-bis(bromoacetyl) cystamine, a bifunctional quaternizing agent for polymers .

-

Synthesis of N-substituted thiazolidinediones via intramolecular nucleophilic substitution .

Conditions:

-

Typically conducted in dichloromethane or acetonitrile at 0–25°C.

Esterification with Alcohols/Phenols

The compound reacts with alcohols or phenols to yield bromoacetate esters, which serve as alkylating agents.

Example Reaction:

Applications:

-

Synthesis of 3,5-dimethylphenyl 2-bromoacetate from 3,5-dimethylphenol .

-

Preparation of ionic liquids by reacting with imidazolium or pyridinium bases .

Conditions:

Reactions with Thiols and Thioureas

Thiols and thioureas undergo nucleophilic substitution or cyclization reactions with this compound.

Key Transformations:

-

Thioureas : Form S-bound carbonyl products (acylisothiouronium halides), which rearrange to N-acyl derivatives .

-

Thiazolidinones : Synthesized via reaction with thioureas, enabling regioselective formation of 2-alkyl(aryl)iminothiazolidin-4-ones .

Example Cyclization:

Conditions:

Cleavage of Ethers and Acetals

This compound selectively cleaves ethers and acetals, enabling carbon chain extensions.

Example Reaction:

Applications:

Conditions:

Hazardous Reactivity

This compound exhibits dangerous incompatibilities:

Case Study 1: Piperazinedione-Based Peptide Mimetics

-

Step 1 : this compound reacts with a protected amino acid to form a bromoacetamide intermediate .

-

Step 2 : Ammonolysis induces cyclization, yielding a six-membered piperazinedione ring .

Kinetic and Mechanistic Insights

科学的研究の応用

Synthesis of Pharmaceuticals

Bromoacetyl bromide is primarily employed in the synthesis of pharmaceutical compounds, especially those targeting cancer and inflammatory diseases. It acts as a key intermediate in the development of several bioactive molecules.

Case Study: Nintedanib

Nintedanib, a potent oral small-molecule tyrosine kinase inhibitor, exemplifies the use of this compound in drug development. It inhibits multiple pathways involved in angiogenesis and has shown efficacy in treating non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). The synthesis of nintedanib involves the use of this compound as a critical building block during the lead optimization phase .

Organic Synthesis

In organic chemistry, this compound is used to introduce bromoacetyl groups into various organic molecules. This functionalization enhances the properties of compounds and facilitates the creation of new derivatives with desired biological activities.

Table 1: Examples of Organic Transformations

Polymer Chemistry

This compound plays a significant role in polymer chemistry by modifying polymer structures to enhance their properties for various applications such as coatings, adhesives, and sealants.

Application in Polymer Initiators

This compound is utilized as an acyl halide in polymerization processes, followed by quaternization reactions with tertiary amines to create functionalized polymers . This modification can lead to improved thermal stability and mechanical properties.

Biochemical Research

In biochemistry, this compound is instrumental in studying enzyme inhibitors and protein modifications. Its ability to selectively react with nucleophilic sites on proteins makes it valuable for investigating biological processes.

Case Study: Glycopeptoid Synthesis

Research involving multivalent glycopeptoids has demonstrated the utility of this compound in synthesizing azido-functionalized compounds that can inhibit pathogen adhesion. This application highlights its importance in developing new therapeutic strategies against infections .

Material Science

This compound is also applied in material science for developing specialty materials with unique properties. These materials find uses in industries such as electronics and automotive due to their enhanced thermal and mechanical characteristics.

作用機序

Bromoacetyl bromide exerts its effects primarily through acylation reactions. It targets nucleophilic sites on molecules, such as amines and phenols, facilitating the formation of acylated products. This mechanism is crucial for its role in synthesizing various chemical intermediates and modifying biological molecules .

類似化合物との比較

Bromoacetyl bromide belongs to a family of α-haloacetyl compounds. Below is a comparative analysis with structurally related reagents:

Reactivity and Stability

Key Findings:

- Reactivity Hierarchy : Iodoacetic acid > this compound > Chloroacetyl chloride > Bromoacetic acid. This compound’s reactivity is ideal for fast alkylation but requires controlled conditions to avoid side reactions .

- Stability : this compound decomposes rapidly in the presence of moisture or bases, leading to low yields in some syntheses (e.g., 49% yield in macrocycle synthesis ). Substituting it with bromoacetic acid and coupling agents like DCC improved yields to >80% in benzimidazole derivatives .

- Synthetic Flexibility : this compound outperforms chloroacetyl chloride in reactions requiring faster kinetics, such as cyclopropane ring formation . However, chloroacetyl chloride is preferred in aqueous biphasic systems due to its slower hydrolysis .

Reaction Performance in Specific Syntheses

Acylation Reactions

- This compound : Achieved 89–92% yields in ultrasound-assisted synthesis of 1,4-disubstituted triazoles, outperforming conventional methods (83–88%) .

- Chloroacetyl chloride : Used in Schotten–Baumann reactions with 5-methoxytryptamine, yielding bromoacetyl derivatives but requiring subsequent iodide substitution for higher reactivity .

- Bromoacetic acid : Combined with DCC, it provided >80% yields in benzimidazole sulfides, avoiding decomposition issues seen with this compound .

Mechanistic Insights

- This compound can undergo dual reactivity: (1) acylation via the carbonyl group and (2) alkylation via the bromomethyl group. However, hydrolysis often competes, as observed in hemoglobin alkylation studies where ester bond cleavage occurred before bromoacetyl-mediated alkylation .

- In contrast, iodoacetic acid exhibits irreversible alkylation due to iodine’s superior leaving group ability, making it suitable for covalent inhibition studies .

生物活性

Bromoacetyl bromide, a reactive chemical compound with the formula CHBrO, is primarily known for its applications in organic synthesis. However, its biological activity has garnered attention due to its potential effects on various biological systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and implications for health.

This compound is a colorless to yellow liquid with a sharp, irritating odor. It is highly reactive and can be hazardous upon exposure. The compound is synthesized through the reaction of acetyl bromide with bromine, which results in a highly electrophilic species that can participate in nucleophilic substitution reactions.

- Cytotoxicity : this compound has been shown to exhibit cytotoxic effects on various cell lines. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to cell death.

- Inhibition of Microbial Adhesion : Research indicates that derivatives of this compound can inhibit the adhesion of pathogens such as Candida albicans to epithelial cells. This inhibition is crucial as it may prevent infections caused by opportunistic fungi .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular damage and inflammation .

Case Studies and Research Findings

- A study evaluated the effects of this compound on C. albicans adhesion to buccal epithelial cells (BECs). The research demonstrated that certain glycoconjugates derived from this compound significantly reduced the adhesion of C. albicans, suggesting potential therapeutic applications in antifungal treatments .

- Another investigation focused on the cytotoxicity of this compound derivatives against cancer cell lines. Results indicated that these compounds exhibited potent antiproliferative activity, making them candidates for further development in cancer therapy .

Toxicological Profile

This compound is classified as a corrosive substance that can cause severe skin and eye irritation upon contact. Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. Chronic exposure may result in long-term respiratory issues like bronchitis .

Summary of Toxicological Effects

| Effect | Description |

|---|---|

| Skin Irritation | Severe irritation and burns upon contact |

| Eye Damage | Potential for serious eye injury |

| Respiratory Issues | Irritation leading to coughing and pulmonary edema |

| Long-term Effects | Possible development of chronic respiratory conditions |

Q & A

Q. Basic: What are the established laboratory synthesis methods for bromoacetyl bromide, and what critical parameters ensure high yield?

Answer:

this compound is typically synthesized via bromination of acetic acid derivatives. Two primary methods are:

- Method 1 : Bromoacetic acid reacts with bromine in the presence of red phosphorus as a catalyst. The reaction proceeds under controlled heating (140–150°C) to form this compound .

- Method 2 : Direct bromination of glacial acetic acid with bromine and red phosphorus. This method involves stepwise addition of bromine to acetic acid under reflux, followed by distillation to isolate the product .

Critical Parameters :

- Moisture control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis .

- Temperature regulation : Excessive heat can lead to decomposition; distillation should target the 146–152°C range .

- Catalyst purity : Red phosphorus must be finely ground to ensure efficient bromine activation .

Q. Basic: How should this compound be purified and stored to maintain stability in research settings?

Answer :

- Purification : Vacuum distillation is recommended to isolate high-purity this compound. Collect fractions at 148–150°C (760 mmHg) and confirm purity via NMR or FTIR .

- Storage : Store in sealed, moisture-resistant glassware under inert gas (e.g., argon) at 2–8°C. Avoid contact with alcohols, water, or bases, which trigger violent decomposition .

Q. Intermediate: What mechanistic considerations govern this compound’s reactivity in nucleophilic acyl substitution reactions?

Answer :

this compound acts as an electrophilic acylating agent due to its polarized carbonyl group and labile bromine atoms. Key factors include:

- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .

- Stoichiometry : Use 1.05–1.1 equivalents of nucleophile (e.g., amines) to ensure complete acylation while avoiding excess reagent .

- Temperature control : Reactions are often initiated at 0°C to moderate exothermicity, then warmed to room temperature for completion .

Example : Reaction with propargyl amine in CH₂Cl₂ at 0°C yields N-propargyl-bromoacetamide (72% yield) after recrystallization .

Q. Intermediate: What analytical techniques are essential for confirming this compound’s structural integrity and purity?

Answer :

- ¹H/¹³C NMR : Confirm molecular structure via characteristic peaks (e.g., carbonyl carbon at ~165 ppm, CH₂Br at ~35 ppm) .

- FTIR : Detect carbonyl stretching (~1750 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (m/z 201.85 for [M]⁺) and isotopic patterns .

- Elemental analysis : Validate C, H, Br, and O composition .

Q. Advanced: How can reaction conditions be optimized for this compound in peptide modification or bifunctional chelate synthesis?

Answer :

Optimization strategies include:

- Solvent selection : Anhydrous CH₂Cl₂ or THF enhances solubility and reduces hydrolysis .

- Catalyst use : Triethylamine (TEA) or K₂CO₃ neutralizes HBr byproducts, improving reaction efficiency .

- Reaction time : Extended stirring (4–6 hours) ensures complete conversion, monitored via TLC or LC-MS .

- Workup : Rapid filtration and solvent evaporation under reduced pressure prevent degradation .

Case Study : Synthesis of TSPO-selective chelates using this compound and di(2-picolyl)amine achieved 70% yield under anhydrous THF/K₂CO₃ conditions .

Q. Advanced: How should researchers address discrepancies in reported physical properties of this compound?

Answer :

Conflicting data (e.g., molecular formula, boiling points) arise from measurement conditions or impurities. Resolve via:

- Source verification : Prioritize peer-reviewed studies (e.g., Ashford’s Dictionary ) over vendor catalogs.

- Experimental validation : Re-measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points ).

Table 1: Consolidated Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂Br₂O | |

| Boiling Point | 148–150°C | |

| Density (25°C) | 2.317 g/mL | |

| Dielectric Constant (68°F) | 12.6 | |

| Refractive Index | 1.547 |

Q. Advanced: What safety protocols are critical when handling this compound in high-throughput experiments?

Answer :

- PPE : Use acid-resistant gloves, face shields, and fume hoods to prevent exposure to corrosive vapors .

- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate to suppress HBr release .

- Waste disposal : Hydrolyze waste slowly in ice-cold alkaline solutions (e.g., NaOH) before incineration .

Note : this compound’s acute toxicity requires institutional EH&S approval for large-scale use .

特性

IUPAC Name |

2-bromoacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTRKXWIZZZYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060506 | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetyl bromide appears as a water-white liquid with a pungent odor. Denser than water. Irritates skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Fuming water-white liquid with a pungent odor; [CAMEO] Colorless to light yellow liquid with an extremely irritating odor; [CHRIS] Dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

298 °F at 760 mmHg (USCG, 1999) | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.317 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

598-21-0 | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。